molecular formula C9H9N3O3 B12977585 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid

2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid

Cat. No.: B12977585
M. Wt: 207.19 g/mol
InChI Key: JOBJGNPOUQEGPY-UHFFFAOYSA-N
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Description

2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core. This can be followed by functionalization to introduce the methoxy and acetic acid groups .

Industrial Production Methods

Industrial production of this compound typically involves scale-up of the laboratory synthesis methods. This includes optimization of reaction conditions to ensure high yield and purity, as well as the use of cost-effective and readily available starting materials .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as:

    Pyrrolo[2,1-f][1,2,4]triazine: The parent compound with a similar core structure.

    4-Aminopyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group at the 4-position.

    Pyrrolo[2,1-f][1,2,4]triazine C-nucleosides: Compounds with nucleoside modifications.

Uniqueness

2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The methoxy and acetic acid groups enhance its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid

InChI

InChI=1S/C9H9N3O3/c1-15-9-7-2-6(3-8(13)14)4-12(7)11-5-10-9/h2,4-5H,3H2,1H3,(H,13,14)

InChI Key

JOBJGNPOUQEGPY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NN2C1=CC(=C2)CC(=O)O

Origin of Product

United States

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